

# The Early Discovery and Development of Raf265: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Raf265	
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Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Raf265 (also known as CHIR-265) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows Raf265 to simultaneously target tumor cell proliferation and angiogenesis, two critical pathways in cancer progression.[1] Developed as a next-generation pan-Raf inhibitor, preclinical and early clinical studies have demonstrated its activity against tumors harboring BRAF mutations as well as wild-type BRAF.[3][4] This technical guide provides an in-depth overview of the early discovery and development of Raf265, detailing its mechanism of action, key preclinical and clinical findings, and the experimental protocols used in its evaluation.

#### Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a key driver in a significant portion of human cancers, including approximately 50% of melanomas.[4][5] This has made the BRAF kinase a prime target for therapeutic intervention.[6] Additionally, the VEGF pathway, through its receptor VEGFR-2, is a master regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4]



Raf265 was designed as a multi-kinase inhibitor to concurrently block these two essential pathways.[3][7] Its chemical structure, 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine, is a member of the imidazo-benzimidazole class of compounds.[2][6] This whitepaper will detail the preclinical and early clinical journey of Raf265, providing a comprehensive resource for researchers in the field of oncology drug development.

#### **Mechanism of Action**

**Raf265** exerts its anti-tumor activity through the potent and selective inhibition of key kinases in two distinct signaling pathways.

#### Inhibition of the RAF/MEK/ERK Pathway

**Raf265** is a potent inhibitor of multiple Raf kinase isoforms, including B-Raf, wild-type C-Raf, and the oncogenic B-Raf V600E mutant.[8] By binding to the ATP-binding pocket of these kinases, **Raf265** prevents the phosphorylation and activation of their downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector of the pathway that translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[9][10] The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells dependent on BRAF signaling.[8]

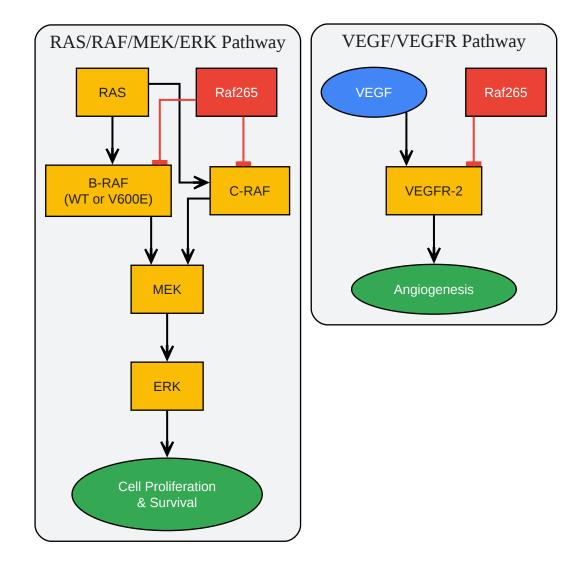
#### **Inhibition of the VEGFR-2 Pathway**

In addition to its effects on the RAF/MEK/ERK pathway, **Raf265** is also a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] By blocking the ATP-binding site of VEGFR-2, **Raf265** prevents its autophosphorylation and the subsequent activation of downstream signaling cascades that mediate endothelial cell proliferation, migration, and survival.[11] This anti-angiogenic activity of **Raf265** can restrict the tumor's blood supply, thereby inhibiting its growth and potential for metastasis.[1]

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

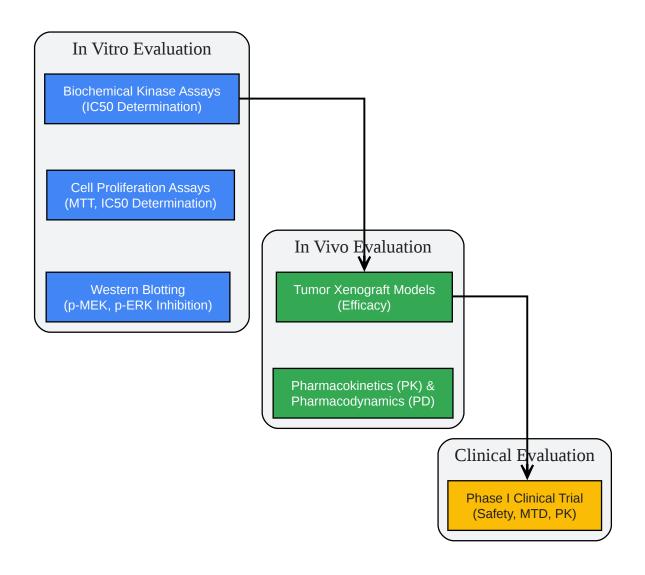




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Figure 1: Raf265 Dual Inhibition Signaling Pathway





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Figure 2: Raf265 Development Workflow

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **Raf265**.

#### **Table 1: In Vitro Kinase Inhibition**



Kinase Target	Assay Type	IC50 / EC50 (nM)	Reference
B-Raf (wild-type)	Biochemical	70	[5]
B-Raf (V600E)	Biochemical	0.5	[5]
C-Raf	Biochemical	19	[5]
B-Raf (V600E)	Cell-based	140	[4]
VEGFR-2	Cell-based	30	[8]
PDGFRβ	Cell-based	790	[4]
c-Kit	Cell-based	1100	[4]

**Table 2: In Vitro Cellular Proliferation Inhibition** 

Cell Line	Cancer Type	BRAF Status	IC50 (μM)	Reference
A375	Melanoma	V600E	0.14	[8]
Malme-3M	Melanoma	V600E	0.04 - 0.2	[5]
WM-1799	Melanoma	V600E	0.04 - 0.2	[5]
HT29	Colorectal	V600E	1 - 3 (IC20)	[8]
MDAMB231	Breast	G464V	5 - 10	[8]

**Table 3: In Vivo Tumor Growth Inhibition** 

Xenograft Model	Cancer Type	Dosing	Tumor Volume Inhibition (%)	Reference
HCT116	Colorectal	12 mg/kg	71 - 72	[8]
A375M	Melanoma	100 mg/kg (oral)	Significant reduction	[8]

### **Table 4: Preclinical and Clinical Pharmacokinetics**



Species	Dose	Route	Key Parameters	Reference
Mouse	10, 30, 100 mg/kg	Oral (q2d)	Dose-dependent tumor regression/stasis	[12]
Human	48 mg (MTD)	Oral (once daily)	T1/2: ~200 hours	[1][4]

#### **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the development of **Raf265**.

#### **Biochemical Kinase Assay (Radiometric)**

This protocol is adapted from methodologies used to determine the in vitro potency of **Raf265** against Raf kinases.[8]

- Reagents and Materials:
  - Recombinant Raf and MEK kinases
  - Assay Buffer: 50 mM Tris (pH 7.5), 15 mM MgCl<sub>2</sub>, 0.1 mM EDTA, 1 mM DTT
  - Raf265 (serially diluted in 100% DMSO)
  - [y-<sup>33</sup>P]ATP
  - Stop Reagent: 30 mM EDTA
  - Polypropylene 96-well assay plates
  - Filtration plates
  - Wash Buffer
  - Scintillation fluid



- Microplate reader
- Procedure:
  - 1. Prepare a 2x concentration of Raf and MEK kinases in the assay buffer.
  - 2. Dispense 15  $\mu$ L of the kinase mixture into each well of a 96-well polypropylene plate. Include wells with MEK and DMSO only for background measurement.
  - 3. Add 3 µL of 10x concentrated **Raf265** dilutions to the appropriate wells.
  - 4. Initiate the kinase reaction by adding 12  $\mu$ L of 2.5x [y-<sup>33</sup>P]ATP solution to each well.
  - 5. Incubate the plate for 45-60 minutes at room temperature.
  - 6. Stop the reaction by adding 70  $\mu$ L of the stop reagent.
  - 7. Pre-wet the filtration plates with 70% ethanol for 5 minutes, followed by rinsing with wash buffer.
  - 8. Transfer 90 µL of the reaction mixture from the assay plate to the filtration plate.
  - 9. Wash the filtration plate six times with wash buffer using a filtration apparatus.
- 10. Dry the plates and add 100  $\mu$ L of scintillation fluid to each well.
- 11. Determine the counts per minute (CPM) using a microplate reader.
- 12. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the **Raf265** concentration.

#### **Cellular Proliferation Assay (MTT Assay)**

This protocol is based on standard MTT assays used to assess the effect of **Raf265** on cancer cell line viability.[8]

- Reagents and Materials:
  - Cancer cell lines of interest



- Complete cell culture medium
- Raf265 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Absorbance plate reader
- Procedure:
  - 1. Seed 1 x  $10^4$  cells in 200  $\mu$ L of complete medium per well in a 96-well plate.
  - 2. Incubate the plate for 24 hours to allow for cell attachment.
  - 3. Add serial dilutions of **Raf265** to the wells to achieve final concentrations ranging from 0.1 to 10  $\mu$ M. Include vehicle control wells (DMSO).
  - 4. Incubate the plate for 48 hours.
  - 5. Add 20  $\mu$ L of the 5 mg/mL MTT solution to each well.
  - 6. Incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
  - 7. Carefully remove the supernatant.
  - 8. Add 200  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - 9. Measure the absorbance at 595 nm using an absorbance plate reader.
- 10. Express the data as a percentage of viable cells compared to the vehicle control and calculate the IC50 values.

#### In Vivo Tumor Xenograft Model



This protocol outlines a general procedure for establishing and evaluating the efficacy of **Raf265** in a tumor xenograft model.

- Materials and Methods:
  - Immunocompromised mice (e.g., nude mice)
  - Cancer cell line for implantation
  - Raf265 formulation for oral administration
  - Vehicle control
  - Calipers for tumor measurement
- Procedure:
  - 1. Subcutaneously inject the desired cancer cell line into the flank of the mice.
  - 2. Allow the tumors to grow to a palpable size.
  - 3. Randomize the mice into treatment and control groups.
  - 4. Administer **Raf265** orally to the treatment group at the specified dose and schedule. Administer the vehicle to the control group.
  - 5. Measure the tumor dimensions with calipers at regular intervals.
  - 6. Calculate the tumor volume using the formula: Volume = (width $^2$  x length) / 2.
  - 7. Monitor the body weight of the mice as an indicator of toxicity.
  - 8. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
  - 9. Calculate the tumor growth inhibition percentage.

#### **Western Blotting for Phospho-ERK**



This protocol describes the detection of phosphorylated ERK in cell lysates to confirm the ontarget activity of **Raf265**.

- Reagents and Materials:
  - Cell lysis buffer
  - Protein quantification assay (e.g., BCA)
  - SDS-PAGE gels
  - PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
  - HRP-conjugated secondary antibody
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - 1. Treat cells with **Raf265** at various concentrations for a specified time.
  - 2. Lyse the cells and quantify the protein concentration.
  - 3. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - 4. Block the membrane with blocking buffer for 1 hour at room temperature.
  - 5. Incubate the membrane with the primary antibody against phospho-ERK (typically diluted in blocking buffer) overnight at 4°C.
  - 6. Wash the membrane with TBST.



- 7. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 8. Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- 10. Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g.,  $\beta$ -actin) to normalize the results.

#### Conclusion

The early discovery and development of Raf265 have established it as a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 pathways. Its potent in vitro and in vivo activity against a range of cancer models, particularly those with BRAF mutations, provided a strong rationale for its clinical investigation. The data summarized in this technical guide highlights the key preclinical findings and the experimental methodologies that were instrumental in characterizing the pharmacological profile of Raf265. This comprehensive overview serves as a valuable resource for researchers and scientists in the ongoing effort to develop more effective targeted therapies for cancer. Further clinical development will be necessary to fully elucidate the therapeutic potential of Raf265 in various cancer indications.

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#### References

- 1. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raf265 | C24H16F6N6O | CID 11656518 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

#### Foundational & Exploratory





- 4. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I/II, Open Label, Dose Escalation Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamics of RAF265 (CHIR-265) Administered Orally to Patients with Locally Advanced or Metastatic Melanoma. | Research with human participants [onderzoekmetmensen.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [The Early Discovery and Development of Raf265: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1314548#early-discovery-and-development-of-raf265]

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